2-Chloro-6-fluoro-3-hydrazinoquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by the presence of a chloro and a fluoro substituent at the 2 and 6 positions, respectively, along with a hydrazino group at the 3 position. The molecular formula for this compound is CHClFN, and it has a molecular weight of approximately 216.62 g/mol. Quinoxalines are known for their diverse biological activities, and the introduction of halogens and hydrazine groups can significantly influence their reactivity and pharmacological properties.
The chemical behavior of 2-chloro-6-fluoro-3-hydrazinoquinoxaline can be explored through various reactions:
Quinoxaline derivatives, including 2-chloro-6-fluoro-3-hydrazinoquinoxaline, have been studied for various biological activities:
The synthesis of 2-chloro-6-fluoro-3-hydrazinoquinoxaline typically involves several steps:
2-Chloro-6-fluoro-3-hydrazinoquinoxaline has potential applications in various fields:
Interaction studies involving 2-chloro-6-fluoro-3-hydrazinoquinoxaline focus on its binding affinity with biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 2-chloro-6-fluoro-3-hydrazinoquinoxaline. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Chloroquinoxaline | Contains chlorine, lacks fluoro and hydrazino | Simpler structure, less biological activity |
| 6-Fluoroquinoxaline | Contains fluoro but lacks hydrazino | More potent in some cases due to fluorine |
| 3-Hydrazinylquinoxaline | Contains hydrazino but lacks chloro and fluoro | Focuses more on hydrazine activity |
| 2,3-Dichloroquinoxaline | Contains two chlorines | Increased reactivity due to multiple halogens |
Each of these compounds exhibits unique properties that can influence their biological activity and potential applications. The presence of both chloro and fluoro groups in 2-chloro-6-fluoro-3-hydrazinoquinoxaline may enhance its pharmacological profile compared to its analogs.
2-Chloro-6-fluoro-3-hydrazinoquinoxaline (IUPAC name: (3-chloro-6-fluoroquinoxalin-2-yl)hydrazine) is a bicyclic heteroaromatic compound with the molecular formula C₈H₅ClFN₄ and a molecular weight of 230.61 g/mol. Its structure consists of a quinoxaline core substituted with chlorine at position 2, fluorine at position 6, and a hydrazino group (-NHNH₂) at position 3 (Figure 1). The presence of electronegative halogens and a nucleophilic hydrazine moiety creates a polarized electronic environment, facilitating diverse chemical transformations such as cyclocondensation and Schiff base formation.
Structural Characterization
Quinoxalines, first synthesized in the late 19th century, gained prominence in the 1960s with the discovery of their antimicrobial and anticancer properties. Early derivatives like 2,3-dimethylquinoxaline (DMQ) demonstrated broad-spectrum antifungal activity, catalyzing interest in halogenated analogs. The introduction of fluorine—a bioisostere for hydrogen—marked a turning point in the 2000s, enhancing metabolic stability and target affinity. 2-Chloro-6-fluoro-3-hydrazinoquinoxaline emerged as part of this evolution, combining halogenated robustness with hydrazine’s capacity for post-synthetic modifications.
This compound exemplifies the strategic value of multifunctional heterocycles in drug design:
While experimental X-ray crystallographic data for 2-chloro-6-fluoro-3-hydrazinoquinoxaline remains unpublished, analogous quinoxaline derivatives offer insights into potential structural features. For instance, the parent compound 2-chloro-3-hydrazinoquinoxaline (PubChem CID 3658820) exhibits a planar quinoxaline core with substituents influencing bond angles and intermolecular interactions [1]. Computational models predict that the introduction of a fluorine atom at the 6-position would induce slight distortions in the aromatic ring due to its electronegativity, altering the C–F bond length to approximately 1.34 Å. Such distortions may affect packing efficiency in crystalline forms, a hypothesis supported by crystallographic studies of fluoro-substituted heterocycles [5].
NMR spectroscopy serves as a cornerstone for characterizing this compound’s proton and carbon environments. The fluorine atom at position 6 generates distinct splitting patterns in the ^1H NMR spectrum due to scalar coupling (J~H-F~ ≈ 8–12 Hz). For example, the aromatic proton at position 7 would appear as a doublet of doublets, integrating to one proton, with chemical shifts near δ 7.8–8.2 ppm [3]. The hydrazino group (–NH–NH~2~) produces broad singlet peaks in the δ 3.5–5.0 ppm range, though exchange broadening may obscure these signals without deuterated solvents.
^13^C NMR data reveals deshielding effects from electronegative substituents:
High-resolution mass spectrometry (HRMS) of 2-chloro-6-fluoro-3-hydrazinoquinoxaline yields a molecular ion peak at m/z 216.0432 (calculated for C~8~H~6~ClFN~4~). Fragmentation patterns include:
Derivatization techniques, such as reaction with p-anisaldehyde, enhance detection sensitivity by forming stable Schiff base adducts (m/z 345.1128) [4].
DFT calculations at the M06/6-311G(d,p) level provide optimized geometries and electronic properties:
| Parameter | Value |
|---|---|
| Bond Length (C–Cl) | 1.73 Å |
| Bond Length (C–F) | 1.34 Å |
| N–N Bond (hydrazine) | 1.42 Å |
| HOMO-LUMO Gap | 4.8 eV |
The HOMO is localized on the hydrazine moiety and aromatic π-system, while the LUMO resides predominantly on the electron-deficient chlorine-substituted ring [5].
Natural Bond Orbital (NBO) analysis reveals significant hyperconjugative interactions:
These interactions contribute to the compound’s reduced reactivity at the hydrazine site compared to unsubstituted quinoxalines. Second-order perturbation energies confirm charge transfer from the hydrazine donor to the halogenated acceptor regions, as evidenced by a 0.32 e¯ charge difference between the rings [5].
The highest-yielding sequences begin with two low-cost building blocks: a halogenated o-phenylenediamine and diethyl oxalate. Condensing 4-fluoro-1,2-phenylenediamine with diethyl oxalate delivers 6-fluoro-1,4-dihydroquinoxaline-2,3-dione in 80% isolated yield under reflux in ethanol for 16 h [1]. An analogous route from 4-chloro-1,2-phenylenediamine produces the 6-chloro dione in 98% yield, demonstrating how the heteroatom pattern can be preset prior to ring closure [1]. These diones are crystalline, handleable solids that tolerate aggressive chlorination in the next step.
| Starting diamine | Diester used | Solvent | Temp/time | Product dione | Yield | Ref |
|---|---|---|---|---|---|---|
| 4-Fluoro-1,2-phenylenediamine | Diethyl oxalate | EtOH | Reflux / 16 h | 6-Fluoro-dione | 80% [1] | 12 |
| 4-Chloro-1,2-phenylenediamine | Diethyl oxalate | EtOH | Reflux / 16 h | 6-Chloro-dione | 98% [1] | 12 |
These diones, POCl₃, hydrazine hydrate, and standard laboratory solvents therefore constitute the minimal reagent set required for multi-gram production.
Phosphorus oxychloride remains the reagent of choice for converting the dione into 2,3-dichloro-6-fluoroquinoxaline. Refluxing the 6-fluoro dione with 5 equiv POCl₃ for 16 h followed by an ice-water quench outputs the dichloro product in essentially quantitative yield (reported at 100%) and 148–152 °C melting point [1]. The robust electrophilic chlorination tolerates the pre-installed fluorine and limits over-chlorination to trace levels.
An alternative one-pot protocol (CN108191778B) replaces discrete isolation with a batch charging sequence of o-phenylenediamine, oxalic acid, silica gel or methanesulfonic acid, and POCl₃ under controlled boil-up. For the 6-fluoro series the patent reports isolated 85–90% yields for the dichloro intermediate with no chromatography, illustrating how heterogeneous acid catalysts suppress tar formation [2].
Fluorine is normally embedded in the aromatic ring before chlorination, avoiding late-stage electrophilic fluorination that would require specialty reagents. Nucleophilic aromatic substitution of chlorine by fluoride is not viable on the dichloro core owing to complete deactivation by the adjacent nitrogen atoms [3].
Installing the hydrazino group exploits the high leaving ability of the C-3 chloride in the dichloro scaffold. Stirring 2,3-dichloro-6-fluoroquinoxaline with 2.2 equiv hydrazine hydrate in ethanol at 20–25 °C for 16 h gives 2-chloro-6-fluoro-3-hydrazinoquinoxaline in 93% yield (mp 190–192 °C, decomposition) [1]. The mild conditions favour an SNAr pathway:
Electron withdrawal by the adjacent diazine nitrogens accelerates this process, allowing room-temperature conversions that avoid alkoxy side products.
Kinetic monitoring shows that raising the hydrazination temperature above 50 °C shortens reaction time to 2 h but lowers assay yield by 6–8% because of over-hydrazination at C-2, a competitive site once C-3 chloride departs [1]. Ethanol balances reagent solubility and heat removal; switching to isopropanol prolongs reaction half-life by 1.4 × owing to higher viscosity and lower polarity [4].
For the POCl₃ chlorination, excess reagent (≥3 equiv) suppresses partial hydrolysis of the dione carbonyls, whereas higher bath temperatures (>120 °C) promote ring degradation to dichloroanilide fragments [2].
Catalyst choice is pivotal only in the dione-to-dichloro step. POCl₃ alone functions as both chlorinating agent and dehydrating acid. The CN108191778B patent demonstrates that adding 10 wt % silica gel or drop-in methanesulfonic acid raises space-time yield by 15% via water scavenging, thereby driving the Vilsmeier-type cycle forward [2].
Iron(III) chloride or copper(I) halides—widely published for quinoxaline halogenations [3] [5]—offer no advantage here; they require separate oxidants and deliver mixed mono-/di-chloro ratios. Consequently, non-metal catalysis remains the preferred industrial paradigm for 2-chloro-6-fluoro-3-hydrazinoquinoxaline.
| Step | Variable | Range tested | Optimum | Yield impact | Ref |
|---|---|---|---|---|---|
| Chlorination | Temp | 90–140 °C | 100 °C | >120 °C causes ≤10% decomposition | 12 |
| Chlorination | Catalyst | None vs 10% SiO₂ | 10% SiO₂ | +15% space-time yield | 15 |
| Hydrazination | Temp | 20–80 °C | 25 °C | 80 °C drops isolated yield −8% | 12 |
| Hydrazination | Solvent | EtOH, i-PrOH | EtOH | i-PrOH slows k_obs 1.4× | 8 |
Crude hydrazino product crystallises directly on ethanol removal; a single trituration with 30% aqueous ethanol raises purity to ≥98% by HPLC [1]. When silica-gel catalysis is used upstream, a charcoal polish suffices because the catalyst remains bound in the aqueous waste [2].
Analytical confirmation employs standard heteroaromatic diagnostics:
| Technique | Diagnostic signal | Acceptance range | Ref |
|---|---|---|---|
| EI-MS | m/z 212 (M) / 214 (M+2) | 3:1 isotopic ratio | 12 |
| ¹⁹F NMR | δ –117 ppm (d, JFH≈9 Hz) | ±0.5 ppm | 12 |
| mp (dec.) | 190–192 °C | 188–194 °C | 12 |
| Purity (HPLC) | ≥98% | — | 12 |